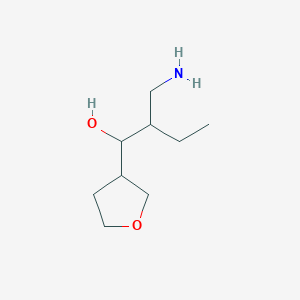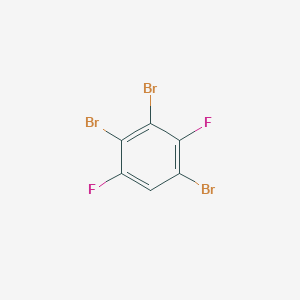
1,3,4-Tribromo-2,5-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Tribromo-2,5-difluorobenzene is an organic compound with the molecular formula C6HBr3F2 It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms and two hydrogen atoms are replaced by fluorine atoms
Vorbereitungsmethoden
The synthesis of 1,3,4-Tribromo-2,5-difluorobenzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 1,2-difluorobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms . Industrial production methods may involve continuous-flow processes to enhance yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
1,3,4-Tribromo-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,4-Tribromo-2,5-difluorobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1,3,4-Tribromo-2,5-difluorobenzene exerts its effects is primarily through its ability to participate in substitution and coupling reactions. The presence of bromine and fluorine atoms influences the electron density of the benzene ring, making it more reactive towards nucleophiles and electrophiles. This reactivity is exploited in various synthetic applications to create new compounds with desired properties .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Tribromo-2,5-difluorobenzene can be compared with other similar compounds such as:
1,3,5-Tribromo-2,4-difluorobenzene: This compound has a similar structure but with different positions of bromine and fluorine atoms, leading to variations in reactivity and applications.
1,4-Dibromo-2,5-difluorobenzene: This compound has two bromine atoms and two fluorine atoms, and it is used in similar applications but may exhibit different reactivity due to the absence of the third bromine atom.
Eigenschaften
Molekularformel |
C6HBr3F2 |
|---|---|
Molekulargewicht |
350.78 g/mol |
IUPAC-Name |
1,3,4-tribromo-2,5-difluorobenzene |
InChI |
InChI=1S/C6HBr3F2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H |
InChI-Schlüssel |
BCIKFVMNSIURNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)F)Br)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


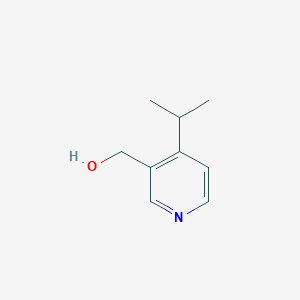
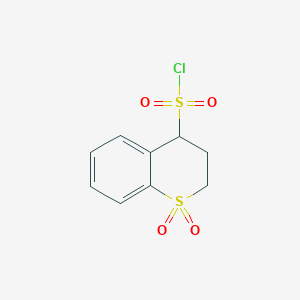
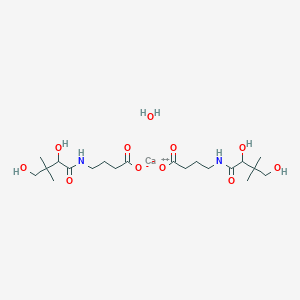
![[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine](/img/structure/B13653041.png)

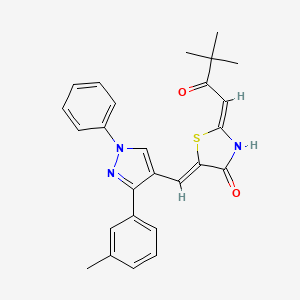
![Sodium [[(1-phenyl-1H-tetrazol-5-yl)methyl]thio]acetate](/img/structure/B13653051.png)
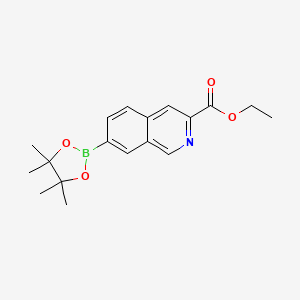
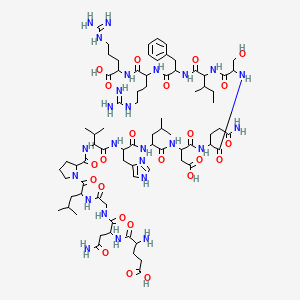

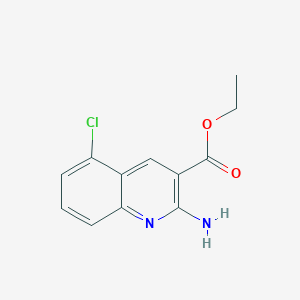
![Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13653092.png)
![[2,2'-Bipyridine]-5,5'-dicarbohydrazide](/img/structure/B13653098.png)
